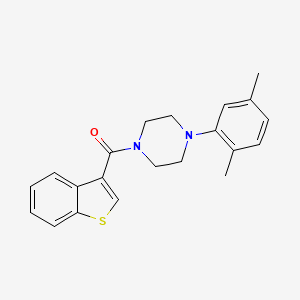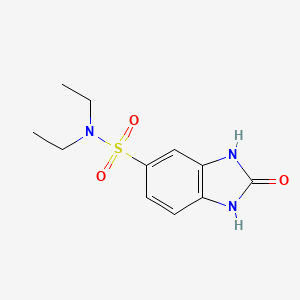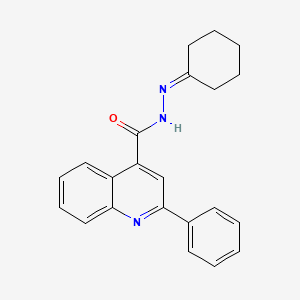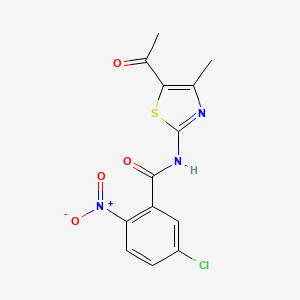![molecular formula C13H14N2O4 B5752227 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQD has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione is not fully understood. However, studies have shown that 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione exhibits its anti-tumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase, by chelating metal ions.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase. In addition, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
One of the advantages of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, making it a useful tool for studying enzyme activity. However, one of the limitations of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione research. One area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione-based fluorescent probes for the detection of metal ions. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione may also be studied for its potential use in the treatment of neurodegenerative diseases and as an organic semiconductor in electronic devices.
合成方法
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione can be synthesized using several methods, including the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with formaldehyde and dimethylamine. Another method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
科学研究应用
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biochemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to inhibit the activity of various enzymes, including tyrosinase, an important enzyme involved in melanin synthesis. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
In materials science, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors.
属性
IUPAC Name |
7-[(dimethylamino)methyl]-8-hydroxy-2-methyl-1H-quinoline-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-6-4-8(16)9-10(14-6)11(17)7(5-15(2)3)12(18)13(9)19/h4,17H,5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRPRRTNHKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C(=O)C2=O)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)
![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)




![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
